molecular formula C9H16O2 B13346606 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane

7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane

Katalognummer: B13346606
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: JDOFLLNYOAXFGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethyl-5,9-dioxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes two oxygen atoms and a spiro junction

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane involves the ring expansion of Meldrum’s acid-derived spirocyclopropanes using stabilized sulfonium ylides. This method is highly diastereoselective and can yield up to 87% of the desired product without forming any isomers . The reaction conditions typically involve the use of electron-withdrawing group-stabilized sulfonium ylides as versatile methylene synthons.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of stabilized sulfonium ylides and Meldrum’s acid derivatives could be adapted for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action for 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

7,7-dimethyl-5,9-dioxaspiro[3.5]nonane

InChI

InChI=1S/C9H16O2/c1-8(2)6-10-9(11-7-8)4-3-5-9/h3-7H2,1-2H3

InChI-Schlüssel

JDOFLLNYOAXFGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC2(CCC2)OC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.